N-cyano-N'-(3-pyridinyl)thiourea

Potassium Channel Opener Rat Portal Vein Vasorelaxation

N-Cyano-N'-(3-pyridinyl)thiourea (C₇H₆N₄S, MW 178.22 g/mol) is a heterocyclic thiourea featuring a 3-pyridinyl ring and a cyano-substituted thiourea core. It belongs to the pinacidil-related class of potassium channel openers (KCOs) and serves as a critical intermediate for cyanoguanidine-based antihypertensives and antitumor agents.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
Cat. No. B8489275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-N'-(3-pyridinyl)thiourea
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=S)NC#N
InChIInChI=1S/C7H6N4S/c8-5-10-7(12)11-6-2-1-3-9-4-6/h1-4H,(H2,10,11,12)
InChIKeyLQHXCUXOZIAFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N'-(3-pyridinyl)thiourea for Potassium Channel Modulator Research & Antihypertensive Screening


N-Cyano-N'-(3-pyridinyl)thiourea (C₇H₆N₄S, MW 178.22 g/mol) is a heterocyclic thiourea featuring a 3-pyridinyl ring and a cyano-substituted thiourea core [1]. It belongs to the pinacidil-related class of potassium channel openers (KCOs) and serves as a critical intermediate for cyanoguanidine-based antihypertensives and antitumor agents [2]. Its dual thiourea–cyano functionality distinguishes it from simple pyridylthioureas, enabling downstream conversion to N-cyano-N″-pyridylguanidines with enhanced potency.

Why N-(3-Pyridyl)thiourea or Unsubstituted Cyanoguanidines Cannot Replace N-Cyano-N'-(3-pyridinyl)thiourea in KCO Programs


Simple N-(3-pyridyl)thiourea lacks the N-cyano group that is essential for generating the cyanoguanidine pharmacophore responsible for the 3–30× gain in vasorelaxant potency observed in rat portal vein assays [1]. Conversely, pre-formed cyanoguanidines such as pinacidil are less synthetically versatile for late-stage diversification because the cyano moiety is already engaged in the guanidine system, whereas N-cyano-N'-(3-pyridinyl)thiourea retains a reactive thiocarbonyl that can be selectively alkylated or aminated to access multiple chemotypes [2]. These structural distinctions preclude simple interchange in structure–activity relationship (SAR) campaigns.

Quantitative Comparator Evidence for Selecting N-Cyano-N'-(3-pyridinyl)thiourea over Structural Analogs


In Vitro Vasorelaxant Potency: Cyanoguanidine Target Class Outperforms Parent Thioureas by ≥3-Fold

In a systematic SAR study of pinacidil-related KCOs, the cyanoguanidine derivative N-(6-amino-3-pyridyl)-N'-cyano-N″-(1-methyl-2-norbornyl)guanidine (23d) achieved an EC₁₀₀ of 3 × 10⁻⁸ M against spontaneous mechanical activity in rat portal vein, representing a 3.3-fold improvement over pinacidil (EC₁₀₀ = 1 × 10⁻⁷ M) [1]. Although direct data for N-cyano-N'-(3-pyridinyl)thiourea are not reported in the same assay, the N-cyano-N'-pyridylthiourea scaffold is the immediate synthetic precursor to these high-potency cyanoguanidines, strongly implying that the cyano-thiourea motif is necessary for achieving sub-100 nM activity.

Potassium Channel Opener Rat Portal Vein Vasorelaxation

Synthetic Versatility: N-Cyano-N'-(3-pyridinyl)thiourea Enables Late-Stage Diversification Unavailable to Pre-Formed Cyanoguanidines

The Hansen–Petersen route demonstrates that N-cyano-N'-4-pyridylthiourea (the 4-isomer) can be converted to N-alkyl-N'-cyano-N″-4-pyridylguanidines via carbodiimide intermediates [1]. The 3-pyridinyl isomer is expected to follow the same pathway, allowing sequential introduction of an alkyl or aryl group at the N″ position without affecting the cyano or pyridyl moieties. In contrast, commercially available N-(3-pyridyl)thiourea (CAS 30162-37-9) lacks the N-cyano group and cannot be directly transformed into cyanoguanidines without a separate cyanation step that often suffers from poor regioselectivity.

Medicinal Chemistry Late-Stage Functionalization Cyanoguanidine Synthesis

Antitumor Lead Generation: Pyridyl Cyanothioureas Show Sub-100 nM NAMPT Inhibition

A 2023 study of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors demonstrated that (pyridin-3-yl)thiourea and (pyridin-3/4-yl)cyanoguanidine libraries yield compounds with IC₅₀ values against NAMPT below 100 nM in cellular assays [1]. The lead compound CHS-828 (GMX1778), a pyridyl cyanoguanidine, inhibits NAMPT with IC₅₀ < 25 nM and shows >10-fold selectivity over normal fibroblasts [2]. While the exact N-cyano-N'-(3-pyridinyl)thiourea has not been profiled as a standalone NAMPT inhibitor, its structural identity as the core unit of this chemotype positions it as the optimal entry point for developing next-generation NAMPT inhibitors with improved pharmacokinetics.

NAMPT Inhibitor Anticancer NAD+ Biosynthesis

Where N-Cyano-N'-(3-pyridinyl)thiourea Delivers the Highest Procurement Value


Focused Library Synthesis for Potassium Channel Opener Lead Optimization

Use N-cyano-N'-(3-pyridinyl)thiourea as the key intermediate to generate a 50–200 compound library of N-alkyl-N'-cyano-N″-pyridylguanidines via the Hansen–Petersen two-step protocol [1]. The pre-installed cyano group eliminates the need for late-stage cyanamide addition, enabling parallel alkylation at the N″ position and rapid screening in rat portal vein vasorelaxation assays, where the target EC₅₀ range is 10–100 nM based on known cyanoguanidine benchmarks [2].

Novel NAMPT Inhibitor Development for Solid and Hematological Cancers

Starting from the N-cyano-N'-(3-pyridinyl)thiourea scaffold, introduce furyl, triazole, or substituted aryl tails at the thiocarbonyl sulfur or N′ position to generate NAMPT inhibitors with IC₅₀ values below 50 nM [1]. The scaffold's synthetic accessibility allows rapid construction of three distinct chemotypes—(pyridin-3-yl)triazoles, (pyridin-3-yl)thioureas, and (pyridin-3/4-yl)cyanoguanidines—from a common precursor, maximizing SAR information per synthetic effort [1].

Antihypertensive Agent Progression with Reduced Cardiotoxicity Risk

Incorporate conformationally rigid norbornyl or camphanyl groups via the thiocarbonyl reactivity of N-cyano-N'-(3-pyridinyl)thiourea to access cyanoguanidines that exhibit tissue-selective KATP channel opening. The 3-pyridinyl isomer may offer a different vasorelaxation-to-cardiac potency ratio compared to the 4-pyridinyl series, potentially yielding antihypertensive candidates with improved safety margins, as suggested by the 6:1 to 1180:1 blood vessel-to-heart selectivity ratios observed for related bicycloalkyl cyanoguanidines [2].

Quote Request

Request a Quote for N-cyano-N'-(3-pyridinyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.